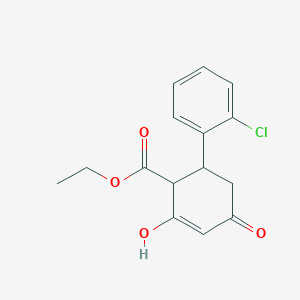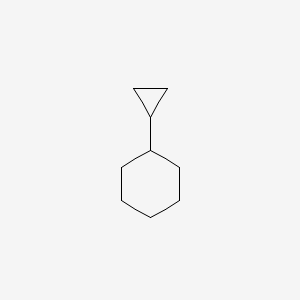
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common method involves the esterification of 2-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the chlorophenyl and ethyl ester groups.
2-Cyclohexanonecarboxylic acid ethyl ester: Similar in structure but with a ketone group instead of the hydroxyl group.
Chlorogenic acid: Contains a chlorophenyl group but differs significantly in overall structure.
Uniqueness
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H15ClO4 |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H15ClO4/c1-2-20-15(19)14-11(7-9(17)8-13(14)18)10-5-3-4-6-12(10)16/h3-6,8,11,14,18H,2,7H2,1H3 |
Clé InChI |
DJTGVDNPICCOPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)





![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)


![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)



